2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide
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Description
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
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Scientific Research Applications
Novel Antipsychotic Agents
A significant application of pyrazole and acetamide derivatives in scientific research is their potential as novel antipsychotic agents. Specifically, compounds related to the structure of 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide have been studied for their antipsychotic-like effects in behavioral animal tests. These compounds were found not to interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a novel mechanism of action. The initial target compounds demonstrated reduced spontaneous locomotion in mice at doses that did not cause ataxia and did not bind to D2 dopamine receptors in vitro, indicating potential for unique antipsychotic properties without typical side effects associated with dopamine antagonism (Wise et al., 1987).
Antimicrobial Activity
Another significant area of application is the exploration of antimicrobial properties. Compounds with similar structural features have been synthesized and evaluated for their effectiveness against various microorganisms. Studies have focused on synthesizing new heterocycles incorporating the antipyrine moiety, which showed promising antimicrobial activity. This suggests that derivatives of this compound could potentially serve as frameworks for developing new antimicrobial agents with high efficacy (Bondock et al., 2008).
Antioxidant Activity
The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives have revealed significant antioxidant activity. The study involving derivatives similar to this compound indicated their potential as antioxidants. These compounds were tested in vitro and demonstrated considerable effectiveness in scavenging free radicals, suggesting their utility in designing antioxidant agents (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-5-26-23-20(24-28-22(30-33-24)18-9-7-6-8-16(18)4)21(25)31(29-23)13-19(32)27-17-11-14(2)10-15(3)12-17/h6-12H,5,13,25H2,1-4H3,(H,26,29)(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSICNOIPVSIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.